molecular formula C13H18O2 B13739789 Isobutyl 3-phenylpropionate CAS No. 28048-94-4

Isobutyl 3-phenylpropionate

Cat. No.: B13739789
CAS No.: 28048-94-4
M. Wt: 206.28 g/mol
InChI Key: NIKMBMUTZWKICN-UHFFFAOYSA-N
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Description

Isobutyl 3-phenylpropionate is an organic compound classified as an ester. It is derived from the esterification of 3-phenylpropionic acid with isobutanol. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry. Its molecular formula is C13H18O2, and it has a molecular weight of 206.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl 3-phenylpropionate can be synthesized through the esterification reaction between 3-phenylpropionic acid and isobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

C9H10O2+C4H10OC13H18O2+H2O\text{C}_9\text{H}_10\text{O}_2 + \text{C}_4\text{H}_10\text{O} \rightarrow \text{C}_{13}\text{H}_{18}\text{O}_2 + \text{H}_2\text{O} C9​H1​0O2​+C4​H1​0O→C13​H18​O2​+H2​O

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Isobutyl 3-phenylpropionate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 3-phenylpropionic acid and isobutanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Isobutyl 3-phenylpropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl 3-phenylpropionate in biological systems involves its interaction with specific molecular targets. For instance, in microbial systems, it can be metabolized by enzymes involved in the catabolism of phenylpropanoid compounds. The compound can also activate certain signaling pathways, such as the aryl hydrocarbon receptor (AhR) pathway, which plays a role in maintaining intestinal epithelial barrier function .

Comparison with Similar Compounds

Isobutyl 3-phenylpropionate can be compared with other esters derived from 3-phenylpropionic acid, such as:

  • Ethyl 3-phenylpropionate
  • Methyl 3-phenylpropionate
  • Propyl 3-phenylpropionate

These compounds share similar chemical properties but differ in their alkyl groups, which can influence their physical properties and applications. This compound is unique due to its specific isobutyl group, which imparts a distinct fragrance profile compared to its analogs .

Properties

CAS No.

28048-94-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-methylpropyl 3-phenylpropanoate

InChI

InChI=1S/C13H18O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3

InChI Key

NIKMBMUTZWKICN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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